molecular formula C18H14BrClN2OS B6140489 2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone

2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone

Cat. No. B6140489
M. Wt: 421.7 g/mol
InChI Key: MMEFXMUMSCVTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone is a synthetic compound with potential applications in scientific research. This compound has received attention due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone is not fully understood. However, it is believed to act through the inhibition of key enzymes involved in various biological processes, such as cell division and DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone has potential biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit the growth of bacteria and fungi. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone in lab experiments is its potential as a multi-target agent, meaning it can target multiple biological processes simultaneously. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for the study of 2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone. One direction is to further investigate its potential as an anticancer agent, as well as its potential as an antibacterial and antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments. Finally, there is potential for the development of new compounds based on the chemical structure of 2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone with improved biological activity.

Synthesis Methods

The synthesis of 2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone involves the reaction of 4-bromobenzylamine and 4-chloroacetophenone with thioamide in the presence of a base. The resulting compound is then purified through recrystallization.

Scientific Research Applications

This compound has potential applications in scientific research due to its unique chemical structure and potential biological activity. It has been studied for its potential as an anticancer agent, as well as its potential as an antibacterial and antifungal agent. Additionally, it has been studied for its potential as an anti-inflammatory and antioxidant agent.

properties

IUPAC Name

2-[5-[(4-bromophenyl)methyl]-2-imino-1,3-thiazol-3-yl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2OS/c19-14-5-1-12(2-6-14)9-16-10-22(18(21)24-16)11-17(23)13-3-7-15(20)8-4-13/h1-8,10,21H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEFXMUMSCVTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN(C(=N)S2)CC(=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone

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